Undecylbenzene

Description

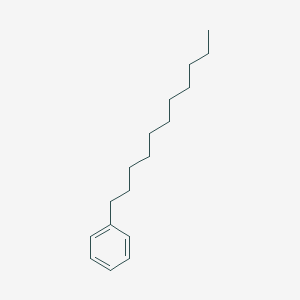

Structure

3D Structure

Properties

IUPAC Name |

undecylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28/c1-2-3-4-5-6-7-8-9-11-14-17-15-12-10-13-16-17/h10,12-13,15-16H,2-9,11,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBEADGFTLHRJRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28 | |

| Record name | N-UNDECYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9160 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3029281 | |

| Record name | 1-Phenylundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-undecylbenzene appears as a colorless liquid with a mild odor. Less dense than water and insoluble in water. Hence floats on water. (USCG, 1999), Dry Powder, Liquid; Liquid, Liquid, Colorless liquid; [CAMEO] | |

| Record name | N-UNDECYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9160 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, C10-13-alkyl derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, mono-C10-13-alkyl derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Undecylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7679 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

601 °F at 760 mmHg (USCG, 1999), 316 °C | |

| Record name | N-UNDECYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9160 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | UNDECYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5177 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

285 °F (USCG, 1999) | |

| Record name | N-UNDECYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9160 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.855 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8553 @ 20 °C | |

| Record name | N-UNDECYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9160 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | UNDECYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5177 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000242 [mmHg], 2.4X10-4 mm Hg @ 25 °C | |

| Record name | Undecylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7679 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | UNDECYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5177 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

6742-54-7, 29463-63-6, 67774-74-7, 129813-58-7 | |

| Record name | N-UNDECYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9160 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Undecylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6742-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Undecylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006742547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Undecylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029463636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, C10-13-alkyl derivs. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067774747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, mono-C10-13-alkyl derivs. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129813587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UNDECYLBENZENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251008 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, C10-13-alkyl derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, mono-C10-13-alkyl derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, undecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Phenylundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, C10-13-alkyl derivs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.937 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Undecylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.097 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzene, mono-C10-13-alkyl derivs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.830 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UNDECYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C9LPO3Q9T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | UNDECYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5177 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

23 °F (USCG, 1999), -5 °C | |

| Record name | N-UNDECYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9160 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | UNDECYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5177 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Mechanistic Investigations of Undecylbenzene

Catalytic Systems in Undecylbenzene (B49552) Synthesis Various catalytic systems are employed in the synthesis of undecylbenzene, primarily falling under the category of Lewis or Brønsted acids for Friedel-Crafts type alkylationsmt.comlumenlearning.commt.combeilstein-journals.org.

Heterogeneous Catalysis Studies (e.g., Solid Acids)

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers advantages in terms of catalyst separation and reusability compared to homogeneous catalysis. wikipedia.org Solid acid catalysts are particularly relevant for the alkylation of benzene (B151609). These catalysts can include modified mesoporous solids, metal oxides, and supported acid catalysts. mdpi.compsu.edufrontiersin.orgresearchgate.net

Studies have investigated the use of solid acids for the synthesis of secondary alkylbenzenes, including undecylbenzene, through the alkylation of benzene with olefins or alcohols. researchgate.net For instance, the alkylation of benzene with undecene-1 or undecan-1-ol in the presence of catalysts like anhydrous aluminum chloride or boron trifluoride etherate has been reported. researchgate.net While aluminum chloride is a traditional catalyst, its solid form shows limited activity initially, with the reaction accelerating as a catalytic liquid complex forms in situ. researchgate.net

Research indicates that solid acid catalysts can be effective in promoting these alkylation reactions. mdpi.compsu.eduresearchgate.net The catalytic activity is influenced by factors such as temperature, the molar ratio of reactants, and the amount of catalyst used. researchgate.net

An example of research findings on the synthesis of sec.-undecylbenzene is presented in the table below, illustrating the effect of different conditions on the yield using anhydrous aluminum chloride. researchgate.net

| Expt. No. | Undecan-1-ol (mol) | Benzene (mol) | AlCl₃ (wt% of benzene) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 0.1 | 0.8 | 10 | 70 | 1 | 65.2 |

| 2 | 0.1 | 0.8 | 15 | 80 | 1 | 70.6 |

| 3 | 0.1 | 0.8 | 20 | 80 | 1 | 68.5 |

Table 1: Alkylation of benzene with undecan-1-ol using anhydrous aluminum chloride catalyst. researchgate.net

Green Chemistry Approaches in Catalysis for Undecylbenzene Production

Green chemistry principles aim to minimize or eliminate the use and generation of hazardous substances in chemical processes. acs.orgmdpi.com Catalysis is a key pillar of green chemistry, as catalysts can enable more efficient reactions with reduced waste and energy consumption compared to stoichiometric reagents. acs.orgmdpi.comyoutube.com

In the context of undecylbenzene synthesis, green chemistry approaches focus on developing environmentally benign catalytic systems. This includes the use of heterogeneous catalysts, which are typically easier to recover and reuse than homogeneous catalysts, thereby reducing waste. wikipedia.orgpsu.edu The development of solid acid catalysts that are non-corrosive and can operate under milder conditions aligns with green chemistry principles. mdpi.com

Furthermore, exploring alternative reaction media and conditions, such as solvent-free or-aqueous systems, and utilizing energy-efficient methods like microwave or ultrasonic irradiation, are also part of green chemistry efforts in catalysis. mdpi.com The selection of catalysts that maximize atom economy, ensuring that most atoms of the reactants are incorporated into the final product, is another crucial aspect. acs.org

While specific detailed studies on the "green" synthesis of undecylbenzene using novel green catalysts were not extensively found in the immediate search results, the broader principles of applying heterogeneous catalysis and developing recyclable and energy-efficient catalytic systems are directly applicable to the sustainable production of undecylbenzene. psu.eduacs.orgmdpi.comyoutube.com

Reaction Mechanism Elucidation in Undecylbenzene Formation

Understanding the reaction mechanism is crucial for optimizing reaction conditions and designing improved catalysts for undecylbenzene synthesis. Investigations into reaction pathways involve both experimental techniques and computational modeling. su.edu.pkmdpi.com

Experimental Investigations of Reaction Pathways

Experimental investigations aim to identify intermediates, transition states, and the sequence of steps involved in the formation of undecylbenzene. Techniques such as spectroscopic analysis, kinetic studies, and isotopic labeling can provide insights into the reaction mechanism. su.edu.pk

For instance, in the acid-catalyzed alkylation of benzene with olefins, the mechanism typically involves the protonation of the olefin to form a carbocation, which then attacks the benzene ring. researchgate.net Rearrangements of the carbocation can occur, leading to the formation of different isomers of alkylbenzene.

Studies on the alkylation of benzene with undecene-1 have likely involved analyzing the product distribution to understand the selectivity of the reaction and identify potential side reactions. researchgate.net Spectroscopic methods like NMR and UV-Vis can help characterize the products and potentially detect transient intermediates. researchgate.net

Research on the pyrolysis of alkylaromatic mixtures, including undecylbenzene, has also provided some insights into the fragmentation pathways of undecylbenzene under high temperatures, which can be relevant to understanding its stability and reactivity. mit.edumit.edu These studies utilize experimental data to validate computational models of complex reaction networks. mit.edumit.edu

Computational Modeling and Simulation of Mechanistic Steps

Computational modeling techniques, such as Density Functional Theory (DFT) and molecular dynamics simulations, are powerful tools for investigating reaction mechanisms at the molecular level. mdpi.commdpi.comnih.govresearchgate.netbyu.edu These methods can help determine the energetics of different reaction pathways, identify transition states, and predict reaction rates. mdpi.combyu.edu

Computational studies can complement experimental findings by providing detailed information about the potential energy surface of the reaction. byu.edu For the formation of undecylbenzene via Friedel-Crafts alkylation, computational models can explore the interaction between the catalyst, reactants (benzene and the undecyl source), and intermediates. They can help elucidate the role of the catalyst in lowering activation barriers and directing the reaction towards the desired product.

While specific computational studies focused solely on the mechanism of undecylbenzene formation were not prominently featured in the initial search, the application of these techniques to similar alkylation reactions of aromatic hydrocarbons is well-established. mdpi.com For example, computational studies have been used to investigate the reaction mechanisms of ethylbenzene (B125841) with various species in atmospheric chemistry, providing insights into addition and abstraction reactions. mdpi.com This demonstrates the applicability of computational methods to understanding the behavior of alkylbenzene compounds.

Computational modeling can also be used to simulate the reaction environment, including the effect of solvents or the surface of heterogeneous catalysts, to gain a more comprehensive understanding of the reaction mechanism. nih.govresearchgate.net

Derivatives of Undecylbenzene: Synthesis, Structural Elucidation, and Conformational Analysis

Synthesis of Substituted Undecylbenzene (B49552) Derivatives

The synthesis of substituted undecylbenzene derivatives often involves functionalization of either the aromatic ring or the aliphatic chain. Two examples of such derivatives are Undecylbenzene-1,3-diol and Dinitro-di-n-undecylbenzene-1,3-diamine.

The synthesis of substituted benzene (B151609) derivatives can involve strategies to control the regiochemistry of substituents, particularly when introducing multiple groups. Techniques may include electrophilic aromatic substitution reactions, often guided by the directing effects of existing substituents. For instance, the synthesis of diol derivatives of benzene can be achieved through various hydroxylation methods organic-chemistry.orgorganic-chemistry.org. The synthesis of 1,3-diols can involve approaches such as the Prins reaction or catalytic methods utilizing transition metals like manganese or copper organic-chemistry.orgorganic-chemistry.org.

For diamine derivatives, synthetic routes often involve the introduction of nitro groups followed by reduction. The synthesis of dinitro-di-n-undecylbenzene-1,3-diamine, for example, would likely involve nitration of a suitable undecylbenzene precursor, followed by amination or reduction of the nitro groups to amino groups. Research has explored the synthesis of dinitro-substituted diamines, including those with long alkyl chains, for their structural and physical properties researchgate.net. One-pot synthesis methods have also been reported for related dinitro-diamine compounds utoledo.edu. The synthesis of diamines based on aromatic systems often involves the reduction of dinitro compounds chemmethod.com.

Stereochemical Aspects in Undecylbenzene Derivative Synthesis

Stereochemistry plays a crucial role in organic synthesis, influencing the properties and biological activity of molecules researchgate.net. While undecylbenzene itself does not possess stereocenters, the introduction of certain substituents or the formation of cyclic structures in its derivatives can lead to the presence of stereoisomers (enantiomers or diastereomers).

Controlling stereochemistry in the synthesis of organic compounds is a significant challenge researchgate.net. Strategies to achieve stereocontrol include asymmetric synthesis, the use of chiral catalysts or auxiliaries, and stereoselective reactions researchgate.net. Stereoselective reactions are those where one stereoisomer is formed preferentially over others uou.ac.in. For example, in reactions involving the formation of new stereocenters, the choice of catalyst or reaction conditions can dictate the stereochemical outcome.

The synthesis of cyclic 1,3-diols, which could be relevant to undecylbenzene derivatives with cyclic modifications, has been shown to involve routes to chiral building blocks, highlighting the importance of stereochemical control in accessing specific isomers rsc.org. The stereochemistry of reactions, such as the Diels-Alder reaction, demonstrates how the stereochemistry of starting materials is preserved in the product, illustrating stereospecificity masterorganicchemistry.com.

Advanced Structural Characterization of Novel Undecylbenzene Derivatives

Elucidating the precise structure of novel undecylbenzene derivatives is essential for confirming successful synthesis and understanding their properties. Advanced spectroscopic and analytical techniques are routinely employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the connectivity and relative spatial arrangement of atoms in a molecule . Both ¹H and ¹³C NMR are invaluable for identifying different types of protons and carbons and their environments within the undecylbenzene framework and its substituents . Two-dimensional NMR techniques, such as COSY and HSQC, can further help in resolving structural ambiguities and confirming assignments .

Mass Spectrometry (MS) provides information about the molecular weight of the compound and can be used to identify fragmentation patterns that offer clues about the molecular structure.

X-ray crystallography is a powerful technique for obtaining definitive three-dimensional structural information, including bond lengths, bond angles, and torsional angles, particularly for crystalline derivatives nih.gov. This technique can provide insights into the solid-state packing and intermolecular interactions researchgate.net.

Other techniques like Fourier Transform Infrared (FT-IR) spectroscopy and X-ray Photoelectron Spectroscopy (XPS) can provide complementary information about the functional groups present and the elemental composition researchgate.netuva.nl. Combining different techniques, such as NMR and X-ray crystallography, can offer unique advantages in structural elucidation nih.gov.

For complex structures or when experimental data is challenging to interpret, computational methods, such as density functional theory (DFT) calculations, can be used to predict spectroscopic parameters and compare them with experimental results .

Conformational Analysis of Undecylbenzene and its Derivatives

Conformational analysis is the study of the different spatial arrangements of a molecule that result from rotation around single bonds and the assessment of their relative stabilities iupac.orgunicamp.br. For undecylbenzene and its derivatives, the flexibility of the undecyl chain and the potential for rotation around the bond connecting the chain to the benzene ring contribute to their conformational landscape.

Alkanes, like the undecyl chain, exhibit various conformations, with staggered conformations generally being more stable than eclipsed conformations due to reduced torsional strain and steric hindrance unicamp.brorgosolver.com. The anti conformation, where substituents on adjacent carbons are 180 degrees apart, is typically the most stable staggered conformation orgosolver.com.

For substituted benzene rings, the conformation of substituents relative to the ring is also important. In cyclic systems, such as cyclohexane (B81311) rings that might be incorporated into derivatives, chair conformations are generally the most stable, with larger substituents preferring the equatorial position to minimize steric interactions, particularly 1,3-diaxial interactions upenn.edulibretexts.org.

Conformational analysis can be explored using computational methods, such as molecular mechanics, molecular dynamics, and quantum chemical calculations, to determine energetically favorable conformations and the energy barriers between them iupac.org. Analysis of experimental data, such as NMR coupling constants or X-ray crystal structures, can also provide information about preferred conformations iupac.org.

Studies on related long-chain molecules have shown that alkyl chains can adopt fully extended anti conformations researchgate.net. Intramolecular interactions, such as hydrogen bonding, can also influence the preferred conformations of derivatives containing appropriate functional groups researchgate.net. Understanding the conformational preferences of undecylbenzene derivatives is crucial for predicting their physical properties and reactivity.

Advanced Analytical Methodologies for Undecylbenzene Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of undecylbenzene (B49552) by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy of undecylbenzene reveals distinct signals for the aromatic and aliphatic protons. The protons on the benzene (B151609) ring typically appear as a complex multiplet in the range of δ 7.1-7.3 ppm. The benzylic protons (on the carbon atom directly attached to the aromatic ring) are expected to resonate around δ 2.6 ppm as a triplet, due to coupling with the adjacent methylene (B1212753) protons. The protons of the long alkyl chain produce a series of overlapping multiplets between approximately δ 1.2 and 1.6 ppm, with the terminal methyl group appearing as a triplet around δ 0.9 ppm.

¹³C NMR Spectroscopy provides information on the different carbon environments within the undecylbenzene molecule. The aromatic carbons show signals in the downfield region, typically between δ 125 and 143 ppm. The carbon atom of the benzene ring attached to the alkyl chain (ipso-carbon) has a distinct chemical shift. The benzylic carbon is expected around δ 36 ppm, while the carbons of the undecyl chain resonate in the δ 14-32 ppm range.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.30 - 7.15 | Multiplet | 128.5 (ortho), 128.3 (meta), 125.6 (para) |

| Aromatic C (ipso) | - | - | 142.8 |

| Benzylic CH₂ | 2.60 | Triplet | 36.1 |

| (CH₂)₉ | 1.60 - 1.25 | Multiplet | 31.9, 29.6, 29.5, 29.3, 22.7 |

| Terminal CH₃ | 0.88 | Triplet | 14.1 |

2D NMR Techniques , such as COSY (Correlation Spectroscopy), provide information about proton-proton coupling networks, confirming the connectivity of the alkyl chain and its attachment to the benzene ring.

Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that identifies protons that are close to each other in space, regardless of their bonding connectivity. huji.ac.ilcolumbia.edulibretexts.orglongdom.orgyoutube.com In undecylbenzene, NOESY is expected to show cross-peaks between the benzylic protons and the ortho-protons of the aromatic ring, providing definitive evidence of their spatial proximity. huji.ac.il This is crucial for confirming the substitution pattern on the benzene ring. huji.ac.illibretexts.orglongdom.org The intensity of the NOE signal is inversely proportional to the sixth power of the distance between the interacting protons. huji.ac.il

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of undecylbenzene exhibits characteristic absorption bands. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations appear just below 3000 cm⁻¹. The presence of the benzene ring is confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. masterorganicchemistry.comyoutube.comlibretexts.orgmasterorganicchemistry.comscribd.com Aromatic compounds like undecylbenzene absorb UV light due to π to π* electronic transitions in the benzene ring. masterorganicchemistry.comlibretexts.org The absorption spectrum of undecylbenzene is expected to show a primary absorption band around 200-210 nm and a weaker, secondary band with fine structure around 260 nm. The exact position of the absorption maximum (λmax) can be influenced by the solvent and the alkyl substituent. scribd.com

| Spectroscopic Technique | Characteristic Absorption | Interpretation |

| Infrared (IR) | ~3030-3080 cm⁻¹ | Aromatic C-H stretch |

| ~2850-2960 cm⁻¹ | Aliphatic C-H stretch | |

| ~1600, 1495, 1450 cm⁻¹ | Aromatic C=C stretch | |

| Ultraviolet-Visible (UV-Vis) | ~262 nm | π → π* transition (benzene ring) |

Chromatographic Separation and Identification

Chromatographic techniques are essential for separating undecylbenzene from complex mixtures and for its quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. libretexts.orgwhitman.eduresearchgate.netyoutube.com In GC, undecylbenzene is vaporized and separated from other components of a mixture based on its boiling point and interaction with the stationary phase of the GC column.

The mass spectrometer then ionizes the eluted undecylbenzene molecules, typically through electron impact (EI), causing them to fragment in a reproducible manner. whitman.eduyoutube.com The mass spectrum of undecylbenzene shows a molecular ion peak (M⁺) at m/z 232, corresponding to its molecular weight. A characteristic fragmentation pattern for n-alkylbenzenes is the cleavage of the benzylic bond, leading to the formation of a stable tropylium (B1234903) ion at m/z 91, which is often the base peak in the spectrum. whitman.eduresearchgate.net Other significant fragments can be observed from the cleavage of the alkyl chain. whitman.educas.cn

| m/z | Proposed Fragment | Significance |

| 232 | [C₁₇H₂₈]⁺ | Molecular Ion (M⁺) |

| 91 | [C₇H₇]⁺ | Tropylium ion (Base Peak) |

| 105 | [C₈H₉]⁺ | Loss of C₉H₁₉ |

| 43 | [C₃H₇]⁺ | Alkyl chain fragment |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of non-volatile or thermally unstable compounds. researchgate.netresearchgate.netscielo.brsielc.com For the analysis of undecylbenzene, a reversed-phase HPLC method is typically employed. researchgate.netscielo.br In this mode, a nonpolar stationary phase, such as a C18 or C8 column, is used with a more polar mobile phase.

A common mobile phase for the separation of alkylbenzenes is a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. researchgate.netscielo.br The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Undecylbenzene, being nonpolar, is well-retained on the reversed-phase column. Detection is typically achieved using a UV detector set at a wavelength where the benzene ring absorbs, such as 254 nm or 260 nm.

| Parameter | Typical Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | Dependent on exact conditions and gradient |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of organic reactions. libretexts.orgrochester.edursc.orgquora.comyoutube.com In the context of a chemical synthesis involving undecylbenzene, for instance, its conversion to a more polar product, TLC can be used to track the disappearance of the starting material and the appearance of the product over time. libretexts.orgrsc.org

A small aliquot of the reaction mixture is spotted onto a TLC plate, which is typically coated with silica (B1680970) gel (a polar stationary phase). quora.com The plate is then developed in a chamber containing a suitable mobile phase (eluent), which is usually a mixture of a nonpolar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate). rsc.org

Since undecylbenzene is relatively nonpolar, it will travel further up the plate (higher Retention Factor, Rf value) compared to a more polar product. By comparing the spots of the reaction mixture to spots of the pure starting material and, if available, the pure product, the progress of the reaction can be qualitatively assessed. The spots can be visualized under a UV lamp, as the benzene ring in undecylbenzene and many of its derivatives is UV-active. libretexts.orgrochester.edu

X-ray Crystallography for Solid-State Structure Elucidation

The study of linear alkylbenzene sulfonates (LAS), derivatives of linear alkylbenzenes, in their solid state reveals complex structural behaviors. Molecular dynamics simulations have been used to investigate the lamellar phases of LAS with water, which include hydrated crystal (Lc), gel (Lβ), tilted gel (Lβ'), and liquid crystal (Lα) phases. nih.gov In these organized structures, the orientation of the sulfonate head group and the benzene ring are significantly influenced by the formation of salt bridges with sodium ions. nih.gov This ordering extends to the alkyl chains, where a high fraction of gauche conformations in odd-numbered C-C bonds helps to align the chains parallel to the bilayer normal. nih.gov

A significant advancement in the crystallographic analysis of molecules with flexible alkyl chains involves the use of host-guest chemistry. Metal-organic frameworks (MOFs) incorporating pillar youtube.comarenes have been demonstrated as effective crystalline sponges. nih.gov These MOFs can capture and order alkyl-chain-containing molecules within their cavities through host-guest recognition, reducing the conformational flexibility that typically hinders crystallization. nih.gov This supramolecular docking approach has enabled the determination of single-crystal structures for numerous molecules with long alkyl chains that are otherwise difficult to crystallize, showcasing a powerful method for elucidating their three-dimensional structures. nih.gov

The fundamental principles of X-ray diffraction, as described by Bragg's law, relate the wavelength of incident X-rays to the angle of incidence and the spacing between crystal lattice planes. libretexts.org This allows for the determination of unit cell dimensions and the positions of atoms within the crystal. Early X-ray diffraction studies on benzene and its derivatives were instrumental in confirming the flat, hexagonal structure of the benzene ring. aps.org These foundational studies provide the basis for understanding the aromatic core of undecylbenzene in any potential solid-state arrangement.

Table 1: Crystallographic and Simulation Insights into Long-Chain Alkyl-Bearing Molecules

| Compound/System | Analytical Technique | Key Findings |

|---|---|---|

| Sodium Linear Alkylbenzene Sulfonate (LAS) | Molecular Dynamics Simulation | In hydrated crystal and gel phases, the sulfonate and benzene groups are locked by salt bridges, influencing the conformation and alignment of the alkyl chains. nih.gov |

| Molecules with Flexible Alkyl Chains | Single-Crystal X-ray Diffraction (SCXRD) using MOF-based crystalline sponges | Pillar youtube.comarene-incorporated MOFs can bind and order molecules with long alkyl chains, enabling their structure determination by SCXRD. nih.gov |

| Benzene and its Derivatives | X-ray Diffraction | Confirmed the flat structure of the benzene ring with a thickness of approximately 4.70 Å. aps.org |

Electroanalytical Techniques in Undecylbenzene Studies

Electroanalytical methods, which measure electrical properties such as potential or current to determine the concentration of an analyte, are not commonly applied directly to the analysis of undecylbenzene. youtube.com This is primarily because undecylbenzene, being a hydrocarbon, lacks easily oxidizable or reducible functional groups, making it electrochemically inactive under typical conditions. However, the principles of electroanalytical chemistry can be adapted for the detection of such compounds through indirect methods or with the use of specialized electrodes.

One approach for the detection of hydrocarbons involves the use of a treated platinum electrode within an electrochemical cell. A patent describes a method where the presence of hydrocarbons can be detected by measuring the electrochemical reaction at such an electrode, which is sensitive to these compounds. google.com This suggests that with appropriate electrode modification, it is possible to generate an electrical signal in response to the presence of hydrocarbons.

Furthermore, the development of electrochemical sensors for other aromatic hydrocarbons, such as polycyclic aromatic hydrocarbons (PAHs), provides a framework for potential future applications for alkylbenzenes. youtube.com These sensors often utilize modified electrodes, for instance, with graphene oxide, to facilitate the selective adsorption and subsequent electrochemical oxidation or reduction of the target analytes. researchgate.net The oxidation of hydroxylated PAH metabolites, for example, generates a measurable current that correlates with their concentration. youtube.com While undecylbenzene itself is not as readily oxidized, research into electrode materials that can induce or catalyze redox reactions in such stable molecules could lead to new electroanalytical methods.

Indirect electrochemical detection is another viable strategy. For instance, an enzymatic reaction could be employed where undecylbenzene is a substrate or inhibitor, and the product or another reactant is electrochemically active. The change in the electrochemical signal of the active species would then be proportional to the concentration of undecylbenzene. This principle is utilized in various biosensors, such as those for glucose, where an enzymatic reaction produces hydrogen peroxide, which is then detected electrochemically. researchgate.net

Table 2: Principles of Electroanalytical Techniques and Their Potential Application to Undecylbenzene

| Technique/Approach | Principle | Relevance to Undecylbenzene |

|---|---|---|

| Direct Voltammetry | Measures current as a function of applied potential to induce oxidation or reduction. | Challenging due to the high electrochemical stability of the undecylbenzene molecule. |

| Modified Electrodes | The electrode surface is chemically modified to enhance interaction with the analyte or catalyze a reaction. | A potential pathway for developing sensors, for example, using materials that can preconcentrate undecylbenzene at the electrode surface. youtube.comgoogle.com |

| Indirect Detection | Measures the electrochemical signal of a species that is produced or consumed in a reaction involving the analyte. | Could be applied if a chemical or enzymatic reaction involving undecylbenzene can be coupled to an electroactive indicator. researchgate.net |

Methodological Advancements in Analytical Chemistry for Alkylbenzenes

The analysis of linear alkylbenzenes (LABs), including undecylbenzene, has been significantly advanced by the development and refinement of chromatographic and spectrometric techniques. These methods offer high sensitivity and selectivity, which are crucial for the identification and quantification of individual LAB isomers in complex mixtures.

Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of LABs. ajpaonline.comresearchgate.net The high separation efficiency of capillary GC columns allows for the resolution of different LAB congeners and their isomers, which are then identified by their characteristic mass spectra. researchgate.net Research has focused on optimizing GC conditions, such as column type and temperature programming, to achieve accurate and precise quantification of compounds like decyl-, undecyl-, dodecyl-, and tridecyl-benzene. researchgate.net The detection limits for these compounds can reach the micromolar level. researchgate.net Further advancements in gas chromatography include multidimensional GC (GC-GC or 2D-GC), which enhances the separation of co-eluting compounds by using a second column with a different stationary phase, providing superior resolution for highly complex samples. libretexts.org

Liquid chromatography (LC) is another powerful tool, particularly for the analysis of LAB derivatives like linear alkylbenzene sulfonates (LAS) and their degradation products. nih.govnih.gov High-performance liquid chromatography (HPLC), often coupled with fluorescence or UV detection, is widely used. nih.govthermofisher.com The development of online solid-phase extraction (SPE) coupled with HPLC allows for the preconcentration of analytes from a sample matrix, thereby lowering detection limits significantly. thermofisher.com

The hyphenation of liquid chromatography with mass spectrometry, particularly tandem mass spectrometry (LC-MS/MS), represents a major advancement for the analysis of LABs and their metabolites. nih.govnih.gov This technique combines the separation power of LC with the high selectivity and sensitivity of MS/MS, enabling the unequivocal identification and quantification of trace levels of these compounds in complex environmental and biological samples. nih.govnih.gov The use of electrospray ionization (ESI) has been pivotal in the analysis of polar derivatives like LAS and their sulfophenyl carboxylate (SPC) metabolites. nih.govnih.gov

Table 3: Comparison of Advanced Analytical Methods for Alkylbenzenes

| Method | Principle | Typical Analytes | Key Advantages |

|---|---|---|---|

| GC-MS | Separation by gas chromatography followed by mass spectrometric detection. ajpaonline.com | Linear Alkylbenzenes (Decylbenzene, Undecylbenzene, etc.). researchgate.net | High resolution of isomers, provides structural information for identification. researchgate.net |

| Multidimensional GC (GC-GC) | Uses two different GC columns to achieve enhanced separation of complex mixtures. libretexts.org | Closely eluting or co-eluting compounds in complex matrices. | Superior separation power compared to single-column GC. libretexts.org |

| HPLC-UV/Fluorescence | Separation by high-performance liquid chromatography with UV or fluorescence detection. nih.gov | Linear Alkylbenzene Sulfonates (LAS). nih.gov | Robust and cost-effective for quantification of known compounds. thermofisher.com |

| LC-MS/MS | Separation by liquid chromatography coupled with tandem mass spectrometry. nih.gov | LAS and their metabolites (e.g., Sulfophenyl Carboxylates). nih.govnih.gov | High sensitivity and selectivity, enables trace analysis in complex matrices. nih.gov |

Computational and Theoretical Studies of Undecylbenzene

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties of undecylbenzene (B49552).

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. nih.gov A key application of DFT is geometry optimization, a process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For undecylbenzene, this involves finding the bond lengths, bond angles, and dihedral angles that result in the minimum energy state.

The process begins with an initial guess of the molecular geometry, which is then iteratively refined by calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached. nist.gov The electronic structure, which describes the distribution of electrons within the molecule, is calculated at each step. This provides valuable information about the molecule's properties, such as its dipole moment and electrostatic potential surface. kit.edu

Illustrative Optimized Geometry Parameters for Undecylbenzene (Calculated using DFT)

| Parameter | Bond/Angle | Illustrative Value |

| Bond Length | C-C (aromatic) | ~1.39 Å |

| Bond Length | C-H (aromatic) | ~1.08 Å |

| Bond Length | C-C (alkyl) | ~1.53 Å |

| Bond Length | C-H (alkyl) | ~1.09 Å |

| Bond Angle | C-C-C (aromatic) | ~120° |

| Bond Angle | C-C-H (aromatic) | ~120° |

| Bond Angle | C-C-C (alkyl) | ~109.5° |

| Bond Angle | H-C-H (alkyl) | ~109.5° |

Note: These are representative values and the actual optimized geometry would show slight variations depending on the specific conformation and the level of theory used.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important as they are the frontier orbitals that primarily participate in chemical reactions. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. chalcogen.rogrowingscience.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. youtube.com Conversely, a small HOMO-LUMO gap indicates that the molecule is more easily excitable and therefore more reactive. researchgate.net

For undecylbenzene, the HOMO is expected to be a π-orbital localized on the benzene (B151609) ring, while the LUMO is expected to be a π*-antibonding orbital, also associated with the aromatic ring. The long alkyl chain will have a minor electronic effect on the frontier orbitals of the benzene ring. DFT calculations are a common method for computing HOMO and LUMO energies. usu.edu

Illustrative Frontier Orbital Energies for Undecylbenzene (Calculated using DFT)

| Molecular Orbital | Illustrative Energy (eV) |

| HOMO | -6.5 |

| LUMO | -0.5 |

| HOMO-LUMO Gap | 6.0 |

Note: These are hypothetical values for illustrative purposes. The actual energies would depend on the specific computational method.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. The functional approximates the complex exchange and correlation interactions between electrons, while the basis set is a set of mathematical functions used to construct the molecular orbitals.

Numerous functionals are available, each with its strengths and weaknesses. For organic molecules like undecylbenzene, hybrid functionals such as B3LYP often provide a good balance of accuracy and computational cost. inpressco.comscirp.org Other functionals may be chosen depending on the specific property being investigated.

The choice of basis set is also critical. Pople-style basis sets, such as 6-31G* or 6-311+G**, are commonly used for organic molecules. researchgate.net Larger basis sets with polarization and diffuse functions generally provide more accurate results but at a higher computational expense. The selection of an appropriate basis set is a trade-off between desired accuracy and available computational resources. For a molecule the size of undecylbenzene, a basis set like 6-31G* would be a reasonable starting point for geometry optimization and electronic structure calculations. researchgate.netinpressco.comreddit.comresearchgate.net

Molecular Dynamics Simulations and Conformational Searching

Due to the flexibility of its long undecyl chain, undecylbenzene can exist in a multitude of different conformations. Molecular Dynamics (MD) simulations and conformational searching algorithms are computational techniques used to explore the potential energy surface of a molecule and identify its stable conformers. nih.govnih.gov

MD simulations model the atomic motions of a system over time by solving Newton's equations of motion. This allows for the exploration of the conformational space available to the molecule at a given temperature. By analyzing the trajectory of an MD simulation, one can identify the most frequently visited conformations, which correspond to the most stable ones.

Conformational searching, on the other hand, employs various algorithms to systematically or stochastically explore the potential energy surface and locate energy minima. rowansci.com These methods are essential for understanding the conformational preferences of flexible molecules like undecylbenzene, which can influence their physical properties and biological activity. For n-alkylbenzenes, the conformation of the alkyl chain relative to the benzene ring is of particular interest. illinois.eduresearchgate.net

Thermodynamic Analysis of Reactions Involving Undecylbenzene

Computational methods can be used to calculate the thermodynamic properties of reactions involving undecylbenzene, such as enthalpies of formation, Gibbs free energies of reaction, and entropies. youtube.com These calculations are crucial for predicting the feasibility and spontaneity of chemical processes.

DFT calculations, combined with statistical mechanics, can provide accurate estimates of these thermodynamic quantities. For instance, the enthalpy of a reaction can be calculated as the difference between the total energies of the products and the reactants. Vibrational frequency calculations are necessary to determine the zero-point vibrational energy and the thermal contributions to the enthalpy and entropy.

Critically evaluated thermophysical property data for undecylbenzene is available from the National Institute of Standards and Technology (NIST). nist.gov This data provides experimental values for properties such as enthalpy, entropy, and heat capacity over a range of temperatures.

Selected Thermodynamic Properties of Undecylbenzene (Ideal Gas Phase)

| Temperature (K) | Enthalpy (kJ/mol) | Entropy (J/mol·K) |

| 298.15 | 100.0 | 600.0 |

| 500 | 250.0 | 800.0 |

| 1000 | 600.0 | 1200.0 |

| 1500 | 1000.0 | 1500.0 |

Data sourced from NIST/TRC Web Thermo Tables. nist.gov Values are approximate and for illustrative purposes.

Intermolecular Interaction Potential Mapping and Reactivity Prediction

Understanding the intermolecular interactions of undecylbenzene is key to predicting its behavior in condensed phases and its interactions with other molecules. Computational methods can be used to map the intermolecular interaction potential, which describes how the energy of interaction between two molecules varies with their relative orientation and distance. nih.govresearchgate.netpurdue.edu

Reactivity prediction for undecylbenzene can also be approached using computational methods. researchgate.netnih.govnih.govrsc.org DFT-based reactivity descriptors, such as the Fukui function and local softness, can identify the most reactive sites within the molecule. researchgate.netscielo.org.mxmdpi.com For undecylbenzene, these descriptors would likely indicate that the aromatic ring is the most reactive site for electrophilic attack, a common reaction pathway for aromatic hydrocarbons. acs.org The specific position of attack on the ring (ortho, meta, or para) can also be predicted by analyzing the distribution of these reactivity indices. researchgate.netnih.gov

Correlation of Computational Data with Experimental Findings

The validation and refinement of computational and theoretical models in chemistry heavily rely on the comparison of calculated data with robust experimental findings. For undecylbenzene, a significant body of critically evaluated experimental thermophysical data is available, which serves as a crucial benchmark for theoretical studies. While comprehensive computational studies focusing specifically on undecylbenzene and directly correlating with this experimental data are not extensively detailed in the public domain, the principles of such comparisons are well-established in the study of similar alkylbenzenes.

Computational chemistry, particularly methods like Density Functional Theory (DFT), provides a powerful tool for predicting a wide range of molecular properties, including geometric parameters, vibrational frequencies, and thermochemical data. The accuracy of these predictions is contingent on the chosen level of theory and basis set. Therefore, direct comparison with experimental values is essential to validate the computational methodology.

For molecules like undecylbenzene, computational models can predict properties such as density, vapor pressure, and heat capacity. These theoretical values can then be juxtaposed with the extensive experimental data available from sources like the National Institute of Standards and Technology (NIST) Thermophysical Property Data. For instance, a DFT study on an alkylbenzene would typically start with geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, various properties can be calculated and compared with experimental measurements. Discrepancies between the computed and experimental data can provide insights into the limitations of the theoretical model and can guide further refinements.

The following tables present a selection of the extensive experimental data available for undecylbenzene, which form the basis for any computational correlation.

Experimental Thermophysical Properties of Undecylbenzene

Table 1: Experimental Density of Liquid Undecylbenzene at Various Temperatures and Pressures

| Temperature (K) | Pressure (kPa) | Density (g/cm³) |

| 293.15 | 101.325 | 0.8564 |

| 298.15 | 101.325 | 0.8528 |

| 303.15 | 101.325 | 0.8492 |

| 313.15 | 101.325 | 0.842 |

| 323.15 | 101.325 | 0.8348 |

| 333.15 | 101.325 | 0.8276 |

| 343.15 | 101.325 | 0.8204 |

| 353.15 | 101.325 | 0.8132 |

This table is interactive. You can sort the columns by clicking on the headers.

Table 2: Experimental Vapor Pressure of Undecylbenzene at Various Temperatures

| Temperature (K) | Vapor Pressure (kPa) |

| 377.59 | 1.33 |

| 402.59 | 4.00 |

| 422.59 | 8.00 |

| 442.59 | 16.00 |

| 462.59 | 29.33 |

| 482.59 | 50.66 |

| 502.59 | 82.66 |

| 521.49 | 121.32 |

This table is interactive. You can sort the columns by clicking on the headers.

Table 3: Experimental Isobaric Heat Capacity of Liquid Undecylbenzene at Various Temperatures

| Temperature (K) | Pressure (kPa) | Isobaric Heat Capacity (J/mol·K) |

| 298.15 | 100.0 | 374.5 |

| 323.15 | 100.0 | 392.5 |

| 348.15 | 100.0 | 411.5 |

| 373.15 | 100.0 | 431.5 |

| 398.15 | 100.0 | 452.5 |

| 423.15 | 100.0 | 474.5 |

This table is interactive. You can sort the columns by clicking on the headers.

In a typical correlational study, computational chemists would employ a suitable theoretical model (e.g., a specific DFT functional and basis set) to calculate these properties for undecylbenzene. The percentage deviation of the calculated values from the experimental data presented in these tables would then be determined. A small deviation would indicate a high level of accuracy for the chosen computational method for this class of molecules. Such validated computational models can then be used to predict other properties that are difficult or expensive to measure experimentally. While a specific, detailed report of such a direct correlation for undecylbenzene is not readily found in the surveyed literature, the extensive and high-quality experimental data available provides a clear and valuable benchmark for future computational studies.

Reaction Kinetics and Mechanistic Studies of Undecylbenzene Transformations

Determination of Reaction Rates and Orders

Factors influencing reaction rates include reactant concentration, the physical state and surface area of reactants, temperature, and the presence of a catalyst. foodb.canih.gov Increasing reactant concentration generally increases the reaction rate due to a higher frequency of collisions between reactant molecules. nih.gov

Specific experimental data on the reaction rates and orders for typical chemical transformations of undecylbenzene (B49552), such as oxidation or hydrogenation under various conditions, are limited in the consulted literature. However, one study provides an estimated rate constant for the vapor-phase reaction of undecylbenzene with photochemically-produced hydroxyl radicals at 25 °C. nih.gov This rate constant was estimated to be 1.9 x 10⁻¹¹ cm³ /molecule-sec. nih.gov Based on this rate constant, an atmospheric half-life of approximately 20 hours was estimated, assuming a typical atmospheric concentration of hydroxyl radicals. nih.gov

The determination of reaction order typically involves conducting experiments where the concentration of one reactant is varied while others are kept constant, and the effect on the initial reaction rate is measured. metabolomicsworkbench.orguni.lu

Solvent Effects on Reaction Kinetics

The solvent medium can significantly influence the kinetics and selectivity of chemical reactions. ontosight.aicharchem.orgnih.gov Solvents can affect reaction rates through various mechanisms, including differential solvation of reactants and transition states, direct participation in the reaction, competition with reactants for catalyst sites, alteration of diffusion characteristics in heterogeneous catalysis, and changes in the solubility of reaction components. charchem.orgnih.gov

According to transition state theory, solvent effects on reaction rates can be explained by the differential stabilization of the starting materials and the transition state by the solvent. charchem.org If the transition state is stabilized to a greater extent than the starting materials, the reaction rate increases. Conversely, if the starting materials are stabilized more than the transition state, the reaction rate decreases. charchem.org Solvent polarity, for instance, can influence reaction rates, particularly when there is a change in charge distribution between the reactants and the transition state. charchem.orgnih.gov

Research on other catalytic oxidation reactions has demonstrated that changing the solvent can dramatically affect reaction rates. ontosight.ai For example, in olefin oxidation catalyzed by MCM-bpy-Mo catalysts, reaction rates were found to be highly dependent on whether acetonitrile (B52724) (aprotic polar) or toluene (B28343) (aprotic apolar) was used as the solvent. ontosight.ai Acetonitrile was observed to largely hinder the reaction rate compared to toluene, potentially due to hydrogen bonding interactions. ontosight.ai

While specific experimental data detailing the influence of different solvents on the reaction kinetics of undecylbenzene transformations were not found in the consulted sources, the general principles of solvent effects on reaction rates and mechanisms for organic compounds, including alkylbenzenes, are well-established. The extent and nature of solvent effects on undecylbenzene reactions would be dependent on the specific reaction and its mechanism.

Kinetic Modeling and Correlation with Experimental Data

The development of detailed kinetic models for the oxidation of large alkylbenzenes has been reported. cenmed.com Using specialized software, models for alkylbenzenes with alkyl chains containing more than two carbon atoms, including those up to n-decylbenzene, have been automatically generated and successfully validated against experimental data obtained in a jet-stirred reactor. cenmed.com These models have shown good agreement with experimental observations, particularly in reproducing the enhanced low-temperature reactivity observed with increasing alkyl chain length. cenmed.com This suggests that similar modeling approaches could be applied to study the kinetics of undecylbenzene transformations.

Kinetic modeling is also used to interpret experimental data and infer reaction mechanisms. For instance, kinetic models based on gas-phase mechanisms have been developed and validated against experimental data for the oxidative degradation of other aromatic compounds like benzene (B151609) and phenol (B47542) in supercritical water. labsolu.ca These models helped in inferring reaction mechanisms and emphasizing the role of specific radical species. labsolu.ca In heterogeneous catalysis, kinetic models, such as the Mars and van Krevelen mechanism, are often used to describe the reaction kinetics over the catalyst surface and are correlated with experimental data. fishersci.nowikipedia.org

Although a specific detailed kinetic model solely for undecylbenzene transformations validated with experimental data was not prominently found, the methodologies and software used for modeling larger alkylbenzenes are applicable. thegoodscentscompany.comcenmed.com The process of developing such models often involves generating primary reaction mechanisms and estimating kinetic parameters, which are then refined by correlation with experimental data. cenmed.comvirtualchemistry.org

Study of Side Reactions and Product Selectivity

Chemical transformations of undecylbenzene can involve various reaction pathways, leading to the formation of not only desired products but also a range of side products. Understanding these side reactions is crucial for controlling product selectivity and optimizing reaction conditions.

Studies on the pyrolysis of dodecylbenzene (B1670861), a homologous alkylbenzene, have shown that hydrogen abstraction is a primary reaction pathway, leading to the formation of dodecylbenzene radicals. nih.gov These radicals can then undergo β-scission, resulting in the cleavage of the alkyl chain and the formation of smaller hydrocarbons, such as 1-undecene (B165158), and benzyl (B1604629) radicals. nih.gov This highlights chain scission as a significant side reaction for long-chain alkylbenzenes under thermal conditions.

In catalytic hydrogenation of alkylbenzenes, besides the desired saturation of the aromatic ring (e.g., forming cyclohexyldodecane from phenyldodecane), catalytic cracking of the alkyl chain can also occur, leading to shorter-chain hydrocarbons. fishersci.ca This indicates that under hydrogenation conditions, C-C bond cleavage in the alkyl chain can compete with aromatic ring saturation.